molecular formula C11H14ClNO3 B7557921 2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide

2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide

Cat. No.: B7557921
M. Wt: 243.68 g/mol
InChI Key: XWOTYZGTCWYRNM-UHFFFAOYSA-N
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Description

2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide is an organic compound with the molecular formula C11H14ClNO3. This compound is characterized by the presence of a chloro group, an ethoxy group, and a methoxy group attached to a phenyl ring, along with an acetamide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide typically involves the reaction of 3-ethoxy-4-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the phenyl ring.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of 3-ethoxy-4-methoxyaniline and acetic acid.

Scientific Research Applications

2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
  • 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Uniqueness

2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties compared to other similar compounds, making it valuable for specific research applications.

Properties

IUPAC Name

2-chloro-N-(3-ethoxy-4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-3-16-10-6-8(13-11(14)7-12)4-5-9(10)15-2/h4-6H,3,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOTYZGTCWYRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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